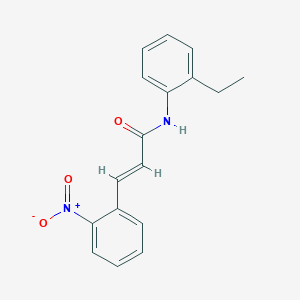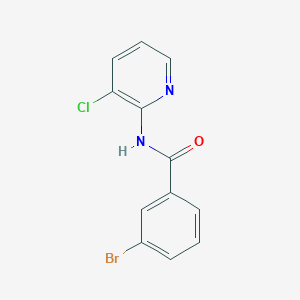
N-(2,6-diethylphenyl)-4-methoxy-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-diethylphenyl)-4-methoxy-3-nitrobenzamide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used as an analgesic and anti-inflammatory agent. It is primarily used to relieve pain and inflammation associated with arthritis, menstrual cramps, and other conditions. In
作用机制
The mechanism of action of Diclofenac involves the inhibition of COX-2 enzyme activity, which leads to a decrease in the production of prostaglandins. This results in a reduction in inflammation, pain, and fever. Diclofenac also has a weak inhibitory effect on COX-1, which is responsible for the production of prostaglandins that protect the stomach lining and promote blood clotting.
Biochemical and Physiological Effects:
Diclofenac has a number of biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the reduction of inflammation, pain, and fever, and the inhibition of platelet aggregation. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
Diclofenac is widely used in laboratory experiments due to its well-established pharmacological profile and low toxicity. It is also relatively inexpensive and readily available. However, it has some limitations, including its potential to cause gastrointestinal side effects, such as peptic ulcers and bleeding. It is also contraindicated in patients with a history of hypersensitivity to N-(2,6-diethylphenyl)-4-methoxy-3-nitrobenzamides or aspirin.
未来方向
There are several future directions for research on Diclofenac, including the development of new formulations and delivery methods, the investigation of its potential as an anti-cancer agent, and the exploration of its effects on the immune system. Additionally, further studies are needed to better understand the mechanisms underlying its anti-inflammatory and analgesic effects, as well as its potential side effects and interactions with other drugs.
Conclusion:
In conclusion, Diclofenac is a widely used N-(2,6-diethylphenyl)-4-methoxy-3-nitrobenzamide that has been extensively studied for its anti-inflammatory and analgesic properties. It works by inhibiting the activity of COX-2 enzymes, which leads to a reduction in inflammation, pain, and fever. While it has some limitations, such as its potential to cause gastrointestinal side effects, it is a valuable tool in laboratory experiments and has several potential future applications.
合成方法
Diclofenac can be synthesized by several methods, including the reaction of 2,6-diethylphenol with 4-chloro-3-nitrobenzoyl chloride in the presence of a base, or the reaction of 4-chloro-3-nitrobenzoyl chloride with 2,6-diethylphenol in the presence of a base and a solvent. The resulting product is then converted to its sodium salt form, which is the form used in most pharmaceutical preparations.
科学研究应用
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of signaling molecules that promote inflammation, pain, and fever. Diclofenac is a selective inhibitor of COX-2, which is the isoform of the enzyme that is primarily responsible for the production of prostaglandins in response to inflammatory stimuli.
属性
IUPAC Name |
N-(2,6-diethylphenyl)-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-4-12-7-6-8-13(5-2)17(12)19-18(21)14-9-10-16(24-3)15(11-14)20(22)23/h6-11H,4-5H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJCVFQGEGAQMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-ethyl-1H-pyrazol-4-yl)-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]acrylamide](/img/structure/B5842752.png)
![2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5842764.png)



![3-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5842788.png)


![4-[(4-ethoxybenzyl)amino]benzenesulfonamide](/img/structure/B5842802.png)
![7-(4-fluorophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5842810.png)
![1-benzyl-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B5842838.png)


